4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene
Description
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butene chain
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJOQUHVTYDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the reaction of 4-fluoro-3-methylphenylboronic acid with an appropriate alkene under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a butene chain.
3-Fluoro-4-methylphenyl isocyanate: Another isomer with the fluorine and methyl groups in different positions on the phenyl ring.
Uniqueness
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene is unique due to its specific substitution pattern and the presence of both a fluorine atom and a butene chain. This combination of features can impart distinct chemical and physical properties, making it valuable for various research applications .
Biological Activity
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological applications, and comparative analyses with similar compounds.
The molecular formula for this compound is C12H13F, with a molecular weight of approximately 188.23 g/mol. The presence of a fluorine atom enhances its chemical reactivity, particularly in forming hydrogen bonds with biological macromolecules.
The compound's mechanism of action primarily involves its interaction with various molecular targets, which can lead to modulation of enzyme activity or receptor binding. The fluorine atom at the para position (4-position) contributes to its ability to engage in strong hydrogen bonding, thus influencing several biochemical pathways critical for therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Salmonella enterica.
The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, particularly against Gram-positive strains.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for further investigation in cancer therapeutics. Notably, studies involving human cancer cell lines indicate that treatment with varying concentrations of the compound resulted in significant apoptosis induction.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methylphenol | Hydroxyl group present | Antimicrobial, anti-inflammatory |
| 3-(3-Fluoro-2-methylphenyl)-1-propene | Similar fluorinated structure | Antimicrobial |
| 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene | Chloro group instead of fluoro | Antimicrobial |
This comparison highlights how the specific substitution pattern on the phenyl ring influences both chemical reactivity and biological activity.
Antibacterial Study
In vitro tests demonstrated that this compound exhibited an MIC of 0.5 µg/mL against S. aureus, indicating strong antibacterial activity.
Anticancer Evaluation
A study involving human cancer cell lines showed that treatment with varying concentrations resulted in significant apoptosis induction, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
